

acoziborole transcriptional differentiation trypanosoma

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Compound Focus: Acoziborole

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Clinical and Preclinical Profile of Acoziborole

Acoziborole is a benzoxaborole-class drug developed as a single-dose, oral treatment for both stages of *Trypanosoma brucei gambiense* Human African Trypanosomiasis (HAT) [1].

The table below summarizes its core profile:

Attribute	Description
Drug Class	Benzoxaborole [2] [3]
Administration	Single, oral dose [2] [1] [3]
Indication	Stage 1 & Stage 2 <i>T. b. gambiense</i> HAT [2] [1] [3]
Molecular Target	Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [2] [3]
Clinical Status	Phase IIb/III trials completed; Phase IIIb (STROGHAT) ongoing [1] [4] [5]
Efficacy (Phase II/III)	95.2% success rate at 18 months in late-stage HAT (mITT population) [5]
Safety Profile	Favourable; most adverse events were mild or moderate [5]

Ongoing studies like the **STROGHAT trial** aim to evaluate the safety and effectiveness of treating seropositive individuals without parasitological confirmation, which could be a pivotal strategy for achieving interruption of disease transmission [4].

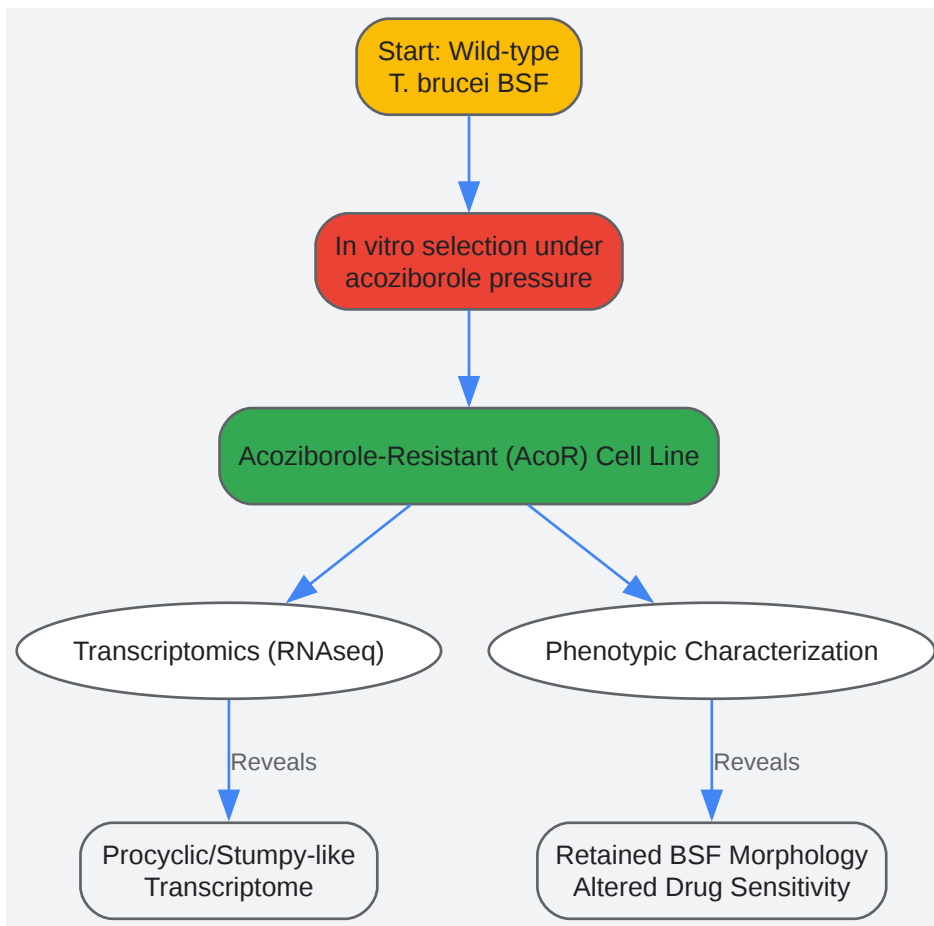
Transcriptional Differentiation as a Resistance Mechanism

A key study by Steketee et al. (2021) investigated the in vitro acquisition of resistance to **acoziborole** in *T. brucei* (Lister 427 strain), revealing a unique mechanism not involving alterations to the drug target [6] [2] [3].

Key Findings on the Acoziborole-Resistant (AcoR) Line

- **No Target Alteration:** No changes were observed in the expression level of the transcripts encoding CPSF3, the protein target of **acoziborole** [6] [2] [3].
- **Transcriptomic Shift:** RNAseq analysis revealed that the AcoR cells underwent a global transcriptomic reprogramming. The profile shifted from a mammalian bloodstream form (BSF) identity to one resembling the **procyclic form (PCF)** or **stumpy-like form** found in the tsetse fly vector [6] [2] [3].
- **Phenotypic Consistency:** This shift was characterized by:
 - **Upregulation** of insect-stage genes, such as those encoding **procyclin** surface proteins [2] [3].
 - **Downregulation** of bloodstream-stage genes, including those involved in glycolysis and variant surface glycoproteins (VSGs) [2] [3].
 - **Metabolic Nullification:** The resistant parasites no longer exhibited the perturbations in S-adenosyl-L-methionine metabolism that are characteristic of **acoziborole**'s action in sensitive cells, indicating that the metabolic phenotype of the drug was abolished [2] [3].
- **Morphological Retention:** Despite the profound transcriptomic changes, the AcoR cells retained the slender morphology typical of bloodstream forms, as the Lister 427 strain is monomorphic and incapable of full morphological differentiation [2] [3].
- **Cross-Resistance & Hypersensitization:** The AcoR line showed significant **cross-resistance with sinefungin** (a methyltransferase inhibitor), while becoming hypersensitized to other known trypanocides [6] [2] [3].

This transcriptomic switch is visualized in the following workflow, which outlines the process of generating and characterizing the resistant cell line:



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*Experimental workflow for generating and characterizing the **acoziborole**-resistant (AcoR) *T. brucei* cell line.*

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this work, here is a detailed methodology based on the publication.

Generation of the **Acoziborole-Resistant (AcoR) Cell Line**

- **Parasite Strain:** *Trypanosoma brucei* Lister 427 strain (monomorphic) [2].
- **Culture Conditions:** Continuous in vitro culture of bloodstream forms [2].

- **Selection Pressure:** The resistant line was generated by culturing the parasites in the presence of the drug to select for spontaneously resistant mutants. The specific concentration and duration were not detailed in the available abstract but are typical of such in vitro selection experiments [6] [2].

Key Characterization Assays

The table below outlines the core experiments used to characterize the resistant line:

Assay Type	Key Objective	Specific Findings in AcoR Line
Drug Sensitivity (IC ₅₀)	Assess resistance level and cross-resistance profile.	High-level resistance to acoziborole; cross-resistance to sinefungin; hypersensitivity to other trypanocides [6] [2] [3].
RNA Sequencing (Transcriptomics)	Profile global gene expression changes.	Upregulation: Procyclins, PAD proteins, mitochondrial metabolic genes. Downregulation: VSGs, glycolytic enzymes, histone genes [2] [3].
Metabolomics (LC-MS)	Identify changes in metabolic pathways post-treatment.	Abolition of acoziborole-induced perturbation in S-adenosyl-L-methionine metabolism [2] [3] [7].
Microscopy	Evaluate morphological changes.	Retained long slender bloodstream form morphology despite transcriptomic shift [2] [3].

Interpretation and Research Implications

The phenomenon observed suggests that **transcriptional differentiation itself is a potential mechanism of drug resistance** in *T. brucei* [2] [3]. By pre-emptively adopting a transcriptomic state of a different life-cycle stage, the parasite alters its metabolic and physiological processes to such an extent that the drug's mode of action is no longer effective.

However, the authors note a critical constraint for the real-world relevance of this mechanism: in a natural mammalian infection, parasites that undergo this differentiation would be targeted and destroyed by the

host's immune system, as the stumpy and procyclic forms are not adapted to survive in the bloodstream [2] [3]. Therefore, while this is a powerful in vitro mechanism, its emergence in the field is considered doubtful.

The following diagram summarizes the proposed mechanism of resistance through transcriptomic switching:

*Proposed mechanism of **acoziborole** resistance via transcriptomic switching in *T. brucei*.*

Future Research Directions

- **Genetic Mechanisms:** Investigate the upstream genetic or epigenetic alterations that trigger the global transcriptomic shift in the AcoR line.
- **Proteomic Validation:** Conduct proteomic studies to confirm that the transcriptomic changes are reflected at the protein level.
- **In Vivo Models:** Explore whether this resistance mechanism can be selected in pleomorphic (morphologically competent) strains in animal models, despite the expected immune system clearance.

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